molecular formula C13H22INO2 B1405875 tert-Butyl (1r,4r)-4-((Z)-2-iodovinyl)-cyclohexylcarbamate CAS No. 1452485-43-6

tert-Butyl (1r,4r)-4-((Z)-2-iodovinyl)-cyclohexylcarbamate

Cat. No.: B1405875
CAS No.: 1452485-43-6
M. Wt: 351.22 g/mol
InChI Key: UEMWPUWTPSAQMI-UHFFFAOYSA-N
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Description

Tert-butyl carbamate is a type of carbamate ester. It’s used in the palladium-catalyzed synthesis of N-Boc-protected anilines . It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .


Synthesis Analysis

Tert-butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .


Molecular Structure Analysis

The molecular formula of tert-butyl carbamate is C5H11NO2 . The InChI Key is LFKDJXLFVYVEFG-UHFFFAOYSA-N .


Chemical Reactions Analysis

Tert-butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .


Physical and Chemical Properties Analysis

Tert-butyl carbamate appears as white to pale yellow or pale pink crystals or powder . It has a melting point of 105-110°C . It is soluble in methylene chloride, chloroform, and alcohols, and slightly soluble in petroleum ether and water .

Scientific Research Applications

Enantioselective Synthesis

An efficient enantioselective synthesis method for producing benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, a potent CCR2 antagonist intermediate, has been developed. This process involves an iodolactamization step, crucial for yielding the highly functionalized intermediate with increased efficiency (Campbell et al., 2009).

Carbocyclic Analogue Synthesis

The compound serves as an important intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, demonstrating its utility in the synthesis of nucleotide analogues (Ober et al., 2004).

Stereoisomer Synthesis

A stereoselective synthesis route for six stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, starting from 3-cyclohexene-1-carboxylic acid, showcases the versatility of this compound in producing key intermediates for factor Xa inhibitors (Wang et al., 2017).

Supramolecular Assembly

The compound has been utilized in studies involving the control of macrocycle size by the stoichiometry of the applied template ion, indicating its role in the formation of chiral macrocycles and cavitand-shaped complexes (Sarnicka et al., 2012).

Chemosenory Applications

Benzothizole-modified tert-butyl carbazole derivatives, including this compound, have been synthesized for the development of strong blue emissive nanofibers. These nanofibers, capable of detecting volatile acid vapors, highlight the compound's potential in creating efficient chemosensors (Sun et al., 2015).

Properties

IUPAC Name

tert-butyl N-[4-(2-iodoethenyl)cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22INO2/c1-13(2,3)17-12(16)15-11-6-4-10(5-7-11)8-9-14/h8-11H,4-7H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEMWPUWTPSAQMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)C=CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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